2-Chloro-5-pyridineacetonitrile

Description

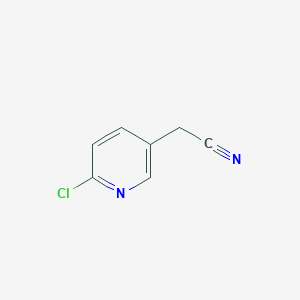

2-Chloro-5-pyridineacetonitrile (CAS 39891-09-3) is a halogenated pyridine derivative with the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol . Structurally, it features a pyridine ring substituted with a chlorine atom at the 2-position and an acetonitrile group (-CH₂CN) at the 5-position. This compound is also known as 6-chloro-3-pyridineacetonitrile due to alternative positional numbering . Its reactivity is influenced by the electron-withdrawing chlorine and nitrile groups, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-(6-chloropyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGUCBUETMYJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363064 | |

| Record name | 2-Chloro-5-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-09-3 | |

| Record name | 6-Chloro-3-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-chloropyridin-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-pyridineacetonitrile typically involves the chlorination of 5-methylpyridine-2-carbonitrile. One common method includes the reaction of 5-methylpyridine-2-carbonitrile with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of 2-Chloro-5-pyridineacetonitrile often involves large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-pyridineacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Reduction: Amino derivatives.

Oxidation: Oxidized pyridine derivatives

Scientific Research Applications

2-Chloro-5-pyridineacetonitrile is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

Medicine: Utilized in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.

Industry: Applied in the production of agrochemicals, such as herbicides and insecticides .

Mechanism of Action

The mechanism of action of 2-Chloro-5-pyridineacetonitrile involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and cyano group make the compound susceptible to nucleophilic substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below summarizes key structural and molecular differences between 2-chloro-5-pyridineacetonitrile and its analogs:

*Calculated based on atomic masses.

†MDL number provided instead of CAS.

‡Assumed identical to 2-chloro-5-pyridineacetonitrile due to same formula but unconfirmed.

Functional Group and Reactivity Analysis

- The chlorophenyl substituent in the C₁₄H₇Cl₂F₃N₂ derivative introduces steric hindrance and π-π stacking capabilities, which may favor applications in ligand design or bioactive molecule synthesis.

- Nitrile vs. Methyl Groups: Replacing the nitrile group with a methyl group (as in 2-chloro-5-methylnicotinonitrile ) reduces polarity, likely decreasing solubility in polar solvents but improving lipid membrane permeability.

Biological Activity

2-Chloro-5-pyridineacetonitrile is a compound of significant interest in medicinal chemistry and agricultural applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C6H6ClN

- Molecular Weight : 143.57 g/mol

- CAS Number : 1908-75-2

2-Chloro-5-pyridineacetonitrile exhibits biological activity through various mechanisms:

- Antimicrobial Activity : This compound has shown efficacy against several bacterial strains, particularly those resistant to conventional antibiotics. It acts by inhibiting bacterial topoisomerases, enzymes critical for DNA replication and repair.

- Inhibition of Enzymatic Activity : Research indicates that it can inhibit enzymes involved in metabolic pathways, which may lead to its application in treating metabolic disorders.

- Pesticidal Properties : As an intermediate in the synthesis of neonicotinoid insecticides, it demonstrates potent insecticidal activity against a range of pests, affecting their nervous systems.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Chloro-5-pyridineacetonitrile:

| Activity Type | Target Organism/Enzyme | IC50/EC50 | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 12 µM | |

| Antibacterial | A. baumannii | 8 µM | |

| Insecticidal | Various pests | 0.5 µg/plant | |

| Enzyme Inhibition | DNA gyrase | 15 µM |

Case Studies

-

Antimicrobial Efficacy Against MDR Strains :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Chloro-5-pyridineacetonitrile exhibited potent antibacterial activity against multidrug-resistant (MDR) strains of Acinetobacter baumannii. The compound was effective in vitro and showed promising results in vivo using mouse models infected with vancomycin-intermediate Staphylococcus aureus . -

Pesticidal Applications :

In agricultural research, 2-Chloro-5-pyridineacetonitrile has been utilized as a precursor for synthesizing neonicotinoid insecticides. These compounds have been shown to effectively control pest populations while minimizing harm to non-target species . The compound's ability to disrupt the nervous system of insects makes it a valuable tool in pest management strategies. -

Enzyme Interaction Studies :

Investigations into the interaction of 2-Chloro-5-pyridineacetonitrile with bacterial topoisomerases revealed that it acts as a dual inhibitor, affecting both DNA gyrase and topoisomerase IV. This dual-targeting approach enhances its potential as a therapeutic agent against bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.